N-(4-chlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:
- A 4-chlorophenyl group attached to the acetamide nitrogen.
- A 1,2,4-triazole core substituted at position 4 with a prop-2-en-1-yl (allyl) group and at position 5 with a 4-fluorophenyl moiety.
- A sulfanyl bridge linking the triazole to the acetamide.
Its synthesis likely involves cyclization of thiosemicarbazides or nucleophilic substitution reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C19H16ClFN4OS |
|---|---|
Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H16ClFN4OS/c1-2-11-25-18(13-3-7-15(21)8-4-13)23-24-19(25)27-12-17(26)22-16-9-5-14(20)6-10-16/h2-10H,1,11-12H2,(H,22,26) |
InChI Key |
ZXQNLMAZDKTZNM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its complex structure involving a triazole ring and various aromatic substitutions. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClF N3OS |
| Molecular Weight | 335.82 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antifungal Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal activity. In particular, compounds similar to this compound have been evaluated against various fungal strains.
- In vitro Studies :
- The compound showed promising results against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values significantly lower than those of traditional antifungals like fluconazole .
- Specific derivatives exhibited MIC values ranging from 0.033 μg/mL for T. cruzi to higher values for other pathogens, indicating a broad spectrum of antifungal activity .
Antiparasitic Activity
The antiparasitic potential of this compound has also been explored:
- Activity Against T. cruzi :
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in fungal and parasitic metabolism:
- CYP51 Inhibition :
Case Studies
Several case studies highlight the effectiveness and safety profiles of this compound:
- Preclinical Trials :
- Comparative Studies :
Comparison with Similar Compounds
Key Observations:
Antimicrobial Activity
- The target compound’s 4-fluorophenyl and 4-chlorophenyl groups align with derivatives showing MIC values of 12.5–25 µg/mL against S. aureus and E. coli.
- Analogues with 3,4-difluorophenyl substituents (e.g., ) exhibit enhanced activity due to stronger electron withdrawal, disrupting bacterial cell walls.
- Compounds with phenoxy groups (e.g., ) show reduced efficacy, likely due to steric hindrance.
Anti-inflammatory and Antioxidant Activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
